

An In-depth Technical Guide to the Pharmacological Profile of Ragaglitazar

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Compound of Interest

Compound Name: Ragaglitazar

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Introduction

Ragaglitazar (also known as NNC 61-0029 or DRF-2725) is a dual-acting agonist of the Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ).^{[1][2]} Developed as a therapeutic agent for type 2 diabetes, it was designed to concurrently address both insulin resistance and diabetic dyslipidemia by combining the glucose-lowering effects of PPAR γ activation with the lipid-modulating properties of PPAR α activation.^{[2][3]} While it showed promising results in preclinical and early clinical studies, its development was ultimately discontinued due to safety concerns, specifically the emergence of bladder tumors in rodent models.^[4] This guide provides a comprehensive technical overview of **Ragaglitazar's** pharmacological profile, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its evaluation.

Mechanism of Action: Dual PPAR α / γ Agonism

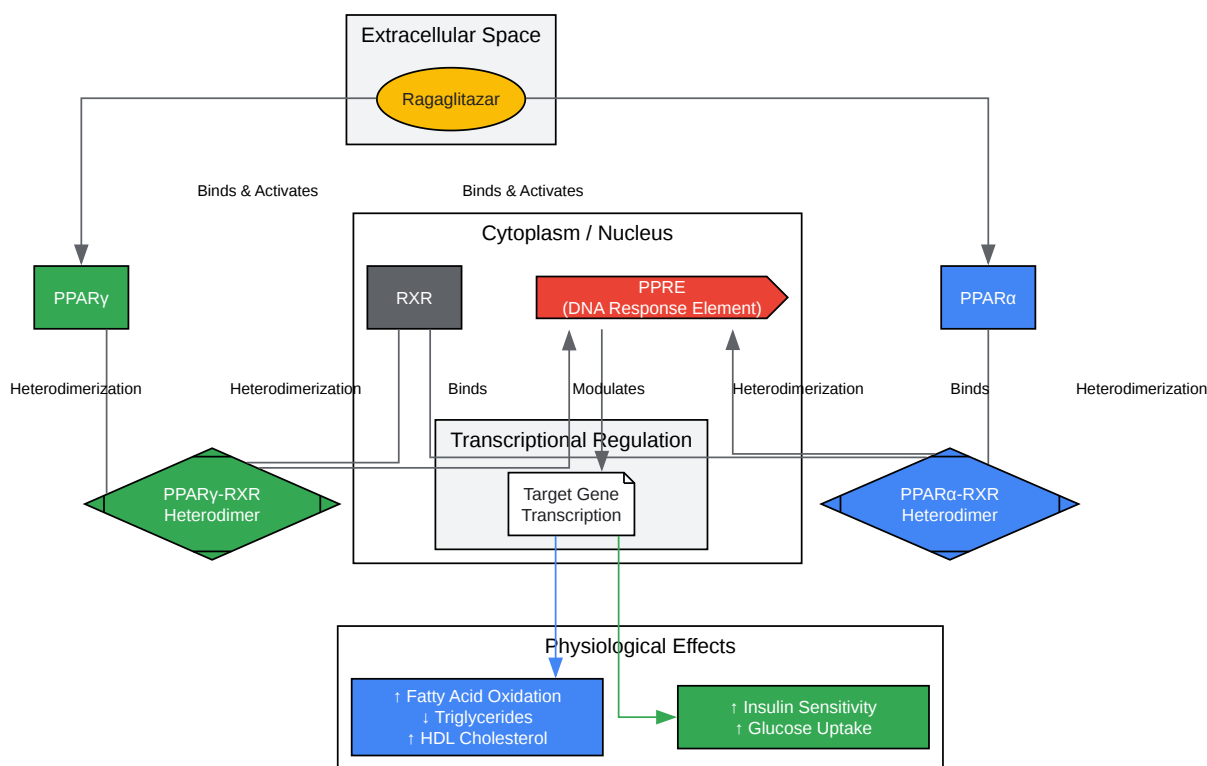
Ragaglitazar functions as a ligand for both PPAR α and PPAR γ , which are nuclear receptors that act as ligand-activated transcription factors.^[1] Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid homeostasis.^[1]

- **PPAR γ Activation:** Primarily expressed in adipose tissue, PPAR γ is the molecular target for the thiazolidinedione (TZD) class of insulin sensitizers. Its activation enhances glucose

uptake in muscle and adipose tissues, improves insulin sensitivity, and promotes the storage of triglycerides in adipocytes, thereby reducing circulating free fatty acids.[3][5][6]

- PPAR α Activation: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, muscle, and kidney. PPAR α activation stimulates the uptake and oxidation of fatty acids, leading to a reduction in plasma triglycerides, an increase in high-density lipoprotein (HDL) cholesterol levels, and a decrease in hepatic production of very-low-density lipoprotein (VLDL).[3][6]

By simultaneously activating both receptor subtypes, **Ragaglitazar** was intended to provide a multi-faceted approach to managing the metabolic dysregulation characteristic of type 2 diabetes.



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Caption: Ragaglitazar's dual activation of PPARα and PPARγ signaling pathways.

Pharmacodynamics

In Vitro Activity

Ragaglitazar's activity on both PPAR isoforms was confirmed through in vitro transactivation assays. These assays measure the ability of a compound to activate a PPAR subtype and drive the expression of a reporter gene. **Ragaglitazar** demonstrated potent activation of both PPARα and PPARγ.

Table 1: In Vitro Transactivation Potency of **Ragaglitazar**

Parameter	PPAR γ	PPAR α	Comparator (PPAR γ)	Comparator (PPAR α)	Source
EC50	324 nM	270 nM	Rosiglitazone: 196 nM	WY 14,643: 8.1 μ M	[1]
EC50	0.57 μ M	3.2 μ M	Rosiglitazone : 0.16 μ M	WY-14643: 12.6 μ M	[7]

| Maximal Activation vs. Comparator | Similar to Rosiglitazone | More potent than WY 14,643 | 100% | 100% |[1][7] |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

In Vivo Preclinical Efficacy

The dual-action of **Ragaglitazar** translated into significant improvements in both glucose and lipid parameters in various animal models of insulin resistance and dyslipidemia.

Table 2: In Vivo Efficacy of **Ragaglitazar** in Rodent Models

Animal Model	Parameter	ED50 (mg/kg)	Maximum Effect Observed	Comparator Efficacy	Source
ob/ob Mice	Plasma Glucose	<0.03	-	3-fold better than Rosiglitazone & KRP-297	[1]
	Plasma Triglyceride	6.1	-	3-fold better than Rosiglitazone & KRP-297	[1]
	Plasma Insulin	<0.1	-	3-fold better than Rosiglitazone & KRP-297	[1]
	Oral Glucose Tolerance	-	60% reduction in AUCglucose	-	[1]
Zucker fa/fa Rats	Plasma Triglyceride	-	74% reduction (at 3 mg/kg)	Better than Rosiglitazone & KRP-297	[1]
	Plasma FFA	-	53% reduction (at 3 mg/kg)	-	[1]
	Plasma Insulin	-	53% reduction (at 3 mg/kg)	Better than Rosiglitazone & KRP-297	[1]
High-Fat-Fed Rats	Triglyceride Lowering	3.95	-	3-10 fold better than Fenofibrate & KRP-297	[1]

Animal Model	Parameter	ED50 (mg/kg)	Maximum Effect Observed	Comparator Efficacy	Source
	Cholesterol Lowering	3.78	-	3-10 fold better than Fenofibrate & KRP-297	[1]

| | HDL-C Increase | 0.29 | - | 3-10 fold better than Fenofibrate & KRP-297 |[1] |

ED50 (Half maximal effective dose) is the dose that produces 50% of the maximal effect. FFA: Free Fatty Acids; HDL-C: High-Density Lipoprotein Cholesterol; AUC: Area Under the Curve.

Further studies in Zucker diabetic fatty (ZDF) rats demonstrated that **Ragaglitazar** improved insulin sensitivity (measured by HOMA-IR) and hyperglycemia to a similar extent as pioglitazone, but had a more pronounced lipid-lowering effect.[5][8] It also showed a significant reduction in systolic blood pressure in both insulin-resistant (Zucker fa/fa) and non-insulin-resistant hypertensive (SHR, 2K1C) rat models.[9]

Pharmacokinetics

Pharmacokinetic studies were conducted in both animals and humans to characterize the absorption, distribution, metabolism, and excretion of **Ragaglitazar**.

Preclinical Pharmacokinetics

In normal animals, **Ragaglitazar** was orally administered and its pharmacokinetic profile was compared to rosiglitazone.

Table 3: Pharmacokinetic Parameters of **Ragaglitazar** in Animals (Oral Dose: 3 mg/kg)

Parameter	Ragaglitazar	Rosiglitazone	Source
AUC (µg·h/mL)	49.5 ± 3.7	45.6 ± 1.9	[1]
t _{1/2} (hours)	3.0 ± 0.15	2.5 ± 0.2	[1]

| Cmax (µg/mL) | 10.2 ± 0.68 | 11.5 ± 0.75 |[1] |

AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; Cmax: Maximum plasma concentration.

Human Pharmacokinetics

In clinical studies involving healthy subjects and patients with type 2 diabetes, **Ragaglitazar** was found to be rapidly absorbed with a long elimination half-life.

Table 4: Pharmacokinetic Parameters of **Ragaglitazar** in Humans

Population	Dosing	tmax (hours)	t1/2 (hours)	Key Finding	Source
Healthy Subjects	Single Dose (1-120 mg)	1.5 - 1.7	~80	AUC and Cmax were proportional to the dose.	[2]
Healthy Subjects	Multiple Doses (0.5-16 mg)	1.5 - 1.7	~104	AUC and Cmax were proportional to the dose.	[2]

| Type 2 Diabetes Patients | Multiple Doses (0.5-16 mg) | 1.5 - 1.7 | ~122 | - |[2] |

tmax: Time to reach maximum plasma concentration.

The long half-life supports a once-daily dosing regimen. A sensitive and specific LC/MS/MS method was developed for the determination of **Ragaglitazar** in human plasma for these clinical studies.[10]

Clinical Efficacy and Safety

A 12-week, double-blind, placebo-controlled, dose-ranging study was conducted in 177 hypertriglyceridemic subjects with type 2 diabetes to evaluate the efficacy and safety of

Ragaglitazar.[\[6\]](#)[\[11\]](#)

Clinical Efficacy

Ragaglitazar demonstrated significant, dose-dependent improvements in both glycemic control and lipid profiles compared to placebo.

Table 5: Key Efficacy Results from a 12-Week Clinical Trial in Type 2 Diabetes Patients

Parameter	Placebo	Ragaglitazar (1 mg)	Ragaglitazar (4 mg)	Ragaglitazar (10 mg)	Pioglitazone (45 mg)	Source
Change in FPG (mg/dL)	+22.5	-48*	-74*	-77*	Similar to 1 mg Ragaglitazar	[11]
Change in A1C (%)	+0.8	-0.5*	-1.3*	-1.1*	-0.3*	[11]
Change in Triglycerides (%)	-	-40*	-62*	-51*	Similar to 1 mg Ragaglitazar	[11]
Change in HDL Cholesterol (%)	-	+20*	+31*	-	-	[11]
Change in LDL Cholesterol (%)	-	-	-14*	-19*	Slightly increased	[11]

| Change in Free Fatty Acids (%) | - | -36* | -54* | -62* | Significant decrease |[\[11\]](#) |

Statistically significant change from baseline compared with placebo. FPG: Fasting Plasma Glucose; A1C: Glycated Hemoglobin.

The maximal hypoglycemic effect was observed at the 4 mg dose.[6] The results confirmed that **Ragaglitazar** provided glycemic control comparable to pioglitazone while offering superior and comprehensive improvements in the lipid profile.[11]

Safety Profile and Discontinuation

The clinical trial revealed a safety profile with adverse events typical of PPAR agonists.[6]

- Common Adverse Events: Dose-related increases in edema, body weight gain, leukopenia, and anemia were observed, particularly at the 4 mg and 10 mg doses.[6][11]
- Hematological Effects: Dose-dependent decreases in hemoglobin and white blood cell counts were noted.[6]

Despite the promising metabolic effects, the development of **Ragaglitazar** was halted in 2004 due to findings of bladder tumors in rodents during long-term carcinogenicity studies, a concern that has affected the development of other "glitazar" class drugs.[4]

Experimental Protocols

Cell-Based PPAR Transactivation Assay

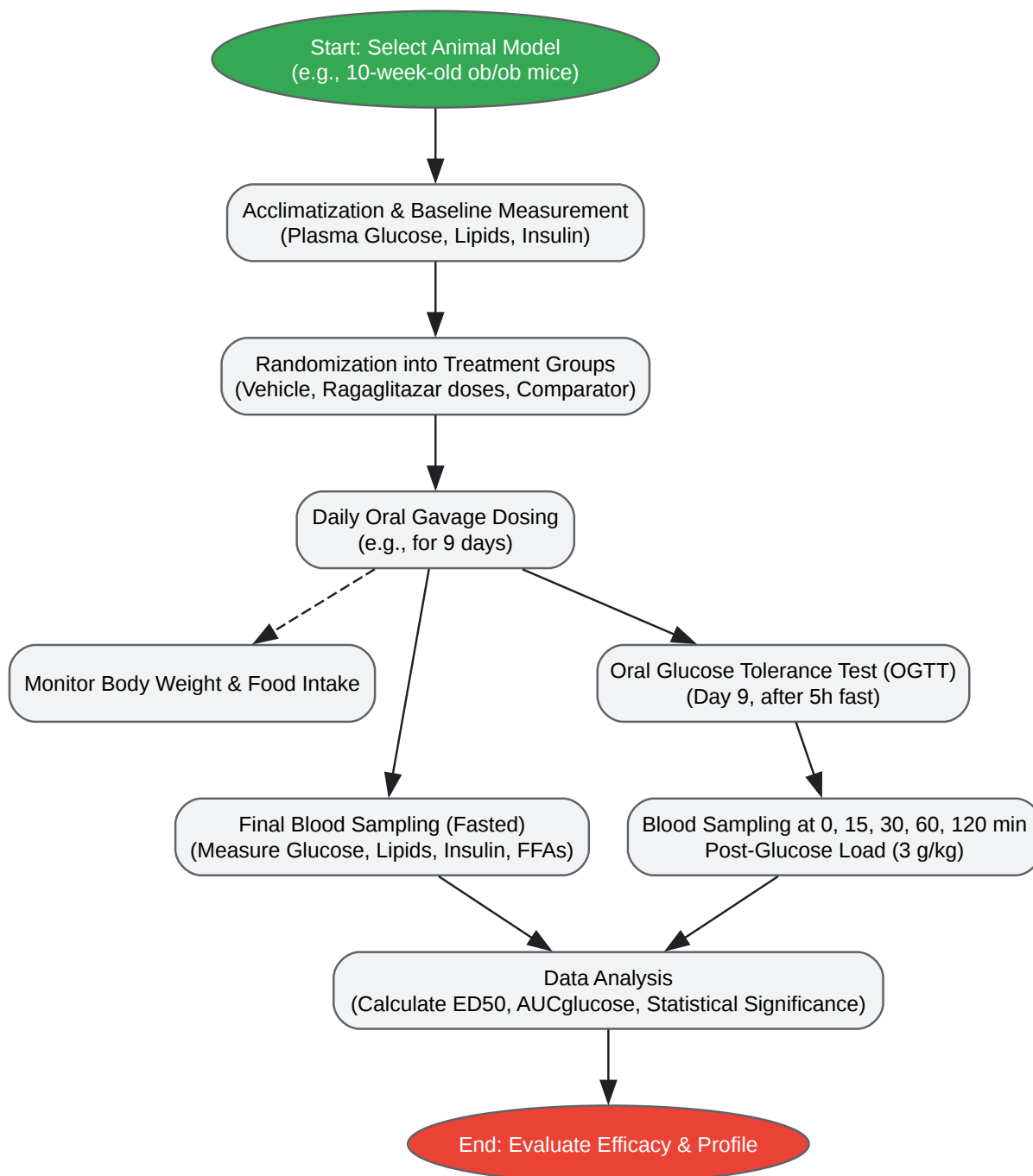
This assay is used to determine the functional potency (EC₅₀) of a compound as a PPAR agonist in a cellular environment.

- Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-1) is cultured in appropriate media.[1] The cells are then transfected using a method like the Superfect protocol. The transfection mixture includes:
 - An expression vector for the full-length PPAR α or PPAR γ receptor.
 - A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).
 - A plasmid for a constitutively expressed gene (e.g., β -galactosidase) to normalize for transfection efficiency.

- **Compound Treatment:** Approximately 42 hours post-transfection, the cells are treated with various concentrations of **Ragaglitazar**, a reference agonist (e.g., Rosiglitazone for PPAR γ , WY 14,643 for PPAR α), or vehicle control for about 18 hours.[\[1\]](#)
- **Lysis and Reporter Assay:** Cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.[\[1\]](#)
- **Data Analysis:** Luciferase activity is normalized to the control gene's activity. The results are expressed as "fold activation" relative to the vehicle control. A dose-response curve is generated by plotting fold activation against the logarithm of the compound concentration, from which the EC50 value is calculated.

In Vivo Efficacy Study in Diabetic Animal Models (e.g., ob/ob Mice)

This protocol outlines a typical experiment to evaluate the antidiabetic and lipid-lowering effects of a test compound in a genetic model of obesity and diabetes.



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Caption: Typical experimental workflow for in vivo evaluation of **Ragaglitazar**.

- Animal Selection and Acclimation: Male ob/ob mice (e.g., 10 weeks old) are used. They are housed under standard conditions and allowed to acclimate.[1]

- **Baseline Measurements:** Prior to treatment, baseline blood samples are collected to determine initial levels of plasma glucose, triglycerides, and insulin.
- **Group Allocation:** Animals are randomly assigned to different treatment groups (n=5-8 per group), including a vehicle control (e.g., 0.25% carboxymethylcellulose), several dose levels of **Ragaglitazar**, and a positive control/comparator group (e.g., rosiglitazone).[1]
- **Drug Administration:** The compounds are administered daily via oral gavage for a specified period (e.g., 9 days).[1]
- **Efficacy Assessments:**
 - **Fasting Blood Parameters:** At the end of the treatment period, blood samples are collected after fasting to measure plasma glucose, triglycerides, free fatty acids, and insulin.
 - **Oral Glucose Tolerance Test (OGTT):** On the final day, a subset of animals is fasted (e.g., for 5 hours) and then challenged with an oral glucose load (e.g., 3 g/kg). Blood samples are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to measure plasma glucose.[1]
- **Data Analysis:** The data are analyzed to determine dose-dependent effects. ED50 values are calculated for the reduction in various parameters. For the OGTT, the area under the curve (AUC_{glucose}) is calculated to assess improvements in glucose tolerance. Statistical analysis (e.g., ANOVA) is used to determine significance compared to the control group.[1]

Conclusion

Ragaglitazar is a potent dual PPAR α and PPAR γ agonist that demonstrated a robust and beneficial pharmacological profile in preclinical and early clinical studies. It effectively improved both glycemic control and a wide range of lipid abnormalities associated with type 2 diabetes. Its mechanism, combining the insulin-sensitizing effects of PPAR γ activation with the lipid-lowering benefits of PPAR α activation, represented a promising therapeutic strategy. However, the emergence of serious long-term toxicity in animal models led to the cessation of its clinical development. The story of **Ragaglitazar** underscores the challenges in developing dual-acting PPAR agonists, where balancing profound metabolic efficacy with long-term safety remains a critical hurdle.

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